(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester

Catalog No.
S981718
CAS No.
127744-28-9
M.F
C11H14O4
M. Wt
210.229
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl es...

CAS Number

127744-28-9

Product Name

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester

IUPAC Name

methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate

Molecular Formula

C11H14O4

Molecular Weight

210.229

InChI

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1

InChI Key

ACBWWWIGOQIBMS-JTQLQIEISA-N

SMILES

COC(=O)C(COCC1=CC=CC=C1)O

Organic Synthesis: Chiral Building Block

(S)-MBLA serves as a valuable chiral building block in organic synthesis. Its structure features a benzyloxy protecting group on the hydroxyl group and a methyl ester on the carboxylic acid. This combination allows for selective manipulation of the molecule during multistep syntheses aimed at creating complex chiral molecules (). The benzyloxy group can be selectively removed under mild conditions, while the methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid. This controlled reactivity makes (S)-MBLA a versatile intermediate for synthesizing various chiral target molecules, including pharmaceuticals, natural products, and functional materials.

Proteomics Research: Affinity Chromatography

(S)-MBLA finds application in proteomics research, particularly in affinity chromatography techniques for protein purification. It can be immobilized on a solid support to create a chromatography column. Proteins with specific binding affinity towards the lactate moiety can be selectively captured by the column, allowing for their separation from other proteins in a complex mixture (). This technique is valuable for isolating and studying proteins involved in various biological processes, such as enzymatic reactions and cellular signaling pathways.

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is a chiral compound characterized by the molecular formula C₁₁H₁₄O₄ and a molecular weight of approximately 210.23 g/mol. This compound features a benzyloxy group attached to the hydroxyl group of propionic acid, making it a valuable building block in organic synthesis and medicinal chemistry. Its structural configuration contributes to its unique properties and potential applications in various fields, particularly in proteomics research and pharmaceutical development .

Due to its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form new esters.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, regenerating the corresponding alcohol and acid.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The benzyloxy group can be substituted under certain conditions, allowing for further functionalization of the molecule.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

The synthesis of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester typically involves:

  • Starting Materials: The synthesis begins with commercially available propionic acid derivatives.
  • Protection of Hydroxyl Group: The hydroxyl group is protected using benzyl chloride or a similar reagent to form the benzyloxy derivative.
  • Ester Formation: The protected compound is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

This synthetic route allows for the efficient production of the compound while maintaining its chiral integrity .

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester has several applications:

  • Chiral Building Block: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Proteomics Research: Used in biochemical assays and studies to understand protein interactions and functions.
  • Potential Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases .

Interaction studies involving (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures may interact with cyclooxygenase enzymes, influencing inflammatory pathways. Further research is needed to elucidate specific interactions and mechanisms of action for this compound .

Several compounds share structural similarities with (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl esterC₁₇H₁₈O₄Contains a phenyl group enhancing aromaticity
3-Hydroxy-2-methylpropanoic acidC₅H₈O₃Lacks aromatic substitution; simpler structure
2-Hydroxypropanoic acidC₃H₆O₃Basic structure; no aromatic or protecting groups

The uniqueness of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester lies in its specific chiral configuration and the presence of the benzyloxy group, which may impart distinct physicochemical properties compared to these similar compounds .

The emergence of (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester parallels advancements in asymmetric synthesis during the late 20th century. Early work focused on developing chiral auxiliaries for enantioselective reactions, with benzyl-protecting groups gaining prominence for their stability under diverse reaction conditions. The compound’s synthesis was refined through methods such as the sodium tert-amylate-mediated alkylation of R-methyl lactate with benzyl halides, which minimized racemization and improved yields.

A pivotal milestone was its application in the 2020 total synthesis of vioprolide D, a cytotoxic cyclic depsipeptide, where it served as a precursor for constructing the northern fragment. This demonstrated its utility in multistep syntheses requiring precise stereocontrol.

Significance as a Chiral Synthetic Building Block

The compound’s chiral centers at C2 and C3 enable its use in stereoselective transformations. Key applications include:

  • Peptide bond formation: Its hydroxyl and ester groups facilitate coupling reactions, as seen in the synthesis of vioprolide D’s dehydrobutyrine moiety.
  • Catalytic asymmetric reactions: The benzyloxy group enhances solubility in nonpolar solvents, making it suitable for Sharpless epoxidations and aldol reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula$$ \text{C}{11}\text{H}{14}\text{O}_4 $$
Molecular Weight210.23 g/mol
SolubilityEthanol, dichloromethane
Boiling Point320–325°C (estimated)
Optical Rotation ($$[\alpha]_D$$)+15.2° (c=1, CHCl₃)

Position in Contemporary Organic Synthesis Research

Recent studies highlight its role in modular synthesis strategies. For example, Burguess et al. utilized its derivatives in catalyst-controlled diastereoselective hydrogenations to assemble polyketide-like structures. Additionally, its benzyl ether group allows selective deprotection under hydrogenolysis, enabling iterative functionalization in complex molecule assembly.

Molecular Structure and Stereochemical Configuration

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester possesses a distinctive molecular structure characterized by its chiral center and specific stereochemical configuration [11]. The compound exhibits a molecular formula of C11H14O4 with a molecular weight of 210.23 grams per mole [9] [10]. The molecular structure contains a propionic acid backbone that has been modified with both a benzyloxy substituent at the 3-position and a hydroxyl group at the 2-position, with the carboxylic acid functionality esterified as a methyl ester [11].

The stereochemical configuration is defined by the presence of a single chiral center located at the second carbon atom of the propanoic acid chain [12]. This chiral center adopts the (S)-configuration according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around the asymmetric carbon [13]. The absolute configuration designation (S) signifies that when the molecule is oriented with the lowest priority group pointing away from the observer, the remaining three groups decrease in priority in a counterclockwise direction [11] [12].

The molecular structure incorporates several functional groups that contribute to its chemical properties and reactivity patterns [11]. The benzyloxy group, consisting of a benzyl moiety connected through an ether linkage, provides significant hydrophobic character to the molecule [11]. The hydroxyl group at the 2-position introduces hydrogen bonding capability and polar interactions [14]. The methyl ester functionality at the carboxyl terminus affects both the compound's solubility profile and its susceptibility to hydrolytic reactions [11].

Structural ParameterValueReference
Molecular FormulaC11H14O4 [9] [10]
Molecular Weight210.23 g/mol [9] [10]
Chiral Centers1 [12]
Stereochemical Configuration(S) [11] [12]
Functional GroupsBenzyl ether, secondary alcohol, methyl ester [11] [14]

Conformational Analysis and Spatial Arrangement

The conformational properties of (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester are influenced by the spatial arrangement of its constituent functional groups and the constraints imposed by intramolecular interactions [11]. The molecule exhibits conformational flexibility due to the presence of multiple rotatable bonds, particularly around the benzyloxy substituent and the propanoic acid backbone [25].

The benzyl group attached via the ether linkage can adopt various orientations relative to the propanoic acid chain, contributing to the overall conformational diversity of the molecule [11]. The presence of the hydroxyl group at the 2-position introduces the possibility of intramolecular hydrogen bonding interactions, which can stabilize specific conformational states [11]. These hydrogen bonding interactions may occur between the hydroxyl proton and nearby electronegative atoms, such as the ether oxygen or the carbonyl oxygen of the ester group [14].

The three-dimensional structure of the compound has been characterized using computational methods and experimental techniques [12]. The InChI representation of the molecule is InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1, which provides a standardized description of its connectivity and stereochemistry [12] [25]. The SMILES notation COC(=O)C@@HCOCc1ccccc1 offers an additional representation of the molecular structure, emphasizing the stereochemical configuration at the chiral center [41].

The spatial arrangement of the molecule influences its physical properties, including its solubility characteristics and intermolecular interactions [11]. The hydrophobic benzyl moiety and the polar hydroxyl and ester functionalities create an amphiphilic character that affects the compound's behavior in different solvent systems [11].

Nomenclature Systems and Registry Information

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure and stereochemistry [12] [13]. The official IUPAC name is methyl (2S)-3-(benzyloxy)-2-hydroxypropanoate, which clearly indicates the stereochemical configuration, substitution pattern, and functional group arrangement [12] [13] [15].

The systematic name construction begins with the identification of the longest carbon chain, which is the three-carbon propanoic acid backbone [12]. The numbering system starts from the carboxylic acid carbon, designating it as position 1, followed by the chiral center at position 2, and the benzyloxy-substituted carbon at position 3 [12] [13]. The (2S) designation specifies the absolute configuration at the stereogenic center [12] [13].

Alternative IUPAC-acceptable names include methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate, which emphasizes the phenylmethoxy description of the benzyloxy group [12] [14]. The systematic name construction follows established IUPAC guidelines for naming chiral compounds, ensuring unambiguous identification of the molecular structure [12] [13].

The nomenclature also incorporates descriptive elements for the functional groups present in the molecule [12]. The term "benzyloxy" describes the ether linkage between the benzyl group and the propanoic acid chain [12]. The "hydroxy" designation indicates the presence of the secondary alcohol functionality [12]. The "methyl ester" terminology specifies the esterification of the carboxylic acid group [12] [13].

CAS Registry Number and Related Identifiers

The Chemical Abstracts Service registry number for (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester is 127744-28-9, which serves as the primary identifier for this compound in chemical databases and literature [9] [10] [21]. This unique numerical identifier ensures unambiguous referencing across different chemical information systems and facilitates accurate communication within the scientific community [9] [10].

Additional chemical identifiers provide complementary methods for compound identification and database searching [12] [25]. The MDL number MFCD05863882 serves as an alternative registry identifier used in various chemical databases [9] [10] [12]. The InChIKey ACBWWWIGOQIBMS-JTQLQIEISA-N provides a fixed-length, hash-based representation derived from the InChI string, enabling efficient database searches [12] [25] [30].

The PubChem Compound Identifier number 40428253 links the compound to the PubChem database, facilitating access to additional chemical information and biological activity data [12]. These standardized identifiers ensure consistent referencing across different information systems and support comprehensive literature searches [12] [25].

Identifier TypeValueReference
CAS Registry Number127744-28-9 [9] [10] [21]
MDL NumberMFCD05863882 [9] [10] [12]
PubChem CID40428253 [12]
InChIKeyACBWWWIGOQIBMS-JTQLQIEISA-N [12] [25] [30]

Synonyms and Alternative Chemical Designations

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is referenced in chemical literature using various synonymous names that reflect different naming conventions and historical usage patterns [9] [10] [11]. The compound is commonly known as (+)-3-(Benzyloxy)-L-lactic acid methyl ester, which emphasizes its relationship to lactic acid and indicates its positive optical rotation [9].

Alternative designations include methyl (2S)-3-(benzyloxy)-2-hydroxypropanoate, which represents a systematic IUPAC-based naming approach [10] [15] [25]. The name (S)-methyl 3-(benzyloxy)-2-hydroxypropanoate provides another variant that places the stereochemical descriptor at the beginning of the compound name [10].

The systematic name propanoic acid, 2-hydroxy-3-(phenylmethoxy)-, methyl ester, (2S)- follows Chemical Abstracts indexing conventions and provides a comprehensive description of the molecular structure [10] [11]. This naming system explicitly describes the substitution pattern and functional group arrangement while maintaining the stereochemical specification [10] [11].

Historical and trade-related designations may include variations in the description of the benzyloxy group, such as phenylmethoxy, which provides an alternative systematic description of the same structural unit [10] [11]. These naming variations reflect different approaches to describing the ether linkage between the benzyl group and the propanoic acid backbone [10] [11].

Synonym TypeNameReference
Optical Activity Based(+)-3-(Benzyloxy)-L-lactic acid methyl ester [9]
IUPAC Systematicmethyl (2S)-3-(benzyloxy)-2-hydroxypropanoate [10] [15] [25]
CAS Index Namepropanoic acid, 2-hydroxy-3-(phenylmethoxy)-, methyl ester, (2S)- [10] [11]
Alternative Systematic(S)-methyl 3-(benzyloxy)-2-hydroxypropanoate [10]

Molecular Weight and Formula (C₁₁H₁₄O₄)

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester possesses a molecular formula of C₁₁H₁₄O₄ with a molecular weight of 210.23 g/mol [1] [2] [3]. This chiral organic compound features a stereochemically defined configuration at the carbon-2 position, designated as the (S)-enantiomer. The molecular structure incorporates four distinct functional groups: a benzyloxy substituent, a secondary hydroxyl group, a carboxylic acid moiety esterified with methanol, and a three-carbon aliphatic chain backbone [2] [4].

The compound is assigned Chemical Abstracts Service (CAS) number 127744-28-9 [1] [2] [3] and carries the MDL number MFCD05863882 [1] [5] [3]. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies this substance as methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate [4]. Alternative systematic names include propanoic acid, 2-hydroxy-3-(phenylmethoxy)-, methyl ester, (2S)- [2] [4].

ParameterValueReference
Molecular Weight210.23 g/mol [1] [2] [3]
Molecular FormulaC₁₁H₁₄O₄ [1] [2] [3]
CAS Number127744-28-9 [1] [2] [3]
MDL NumberMFCD05863882 [1] [5] [3]
InChI KeyACBWWWIGOQIBMS-JTQLQIEISA-N [3] [4]

Physical State and Appearance Characteristics

The compound exhibits polymorphic behavior, manifesting as either a liquid or solid depending on purity and environmental conditions [2] [6]. Under standard laboratory conditions, (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester typically appears as a colorless to pale yellow liquid or solid [2]. The variation in physical state can be attributed to the presence of trace impurities, crystallization conditions, and temperature fluctuations during storage and handling.

The appearance characteristics are influenced by the compound's chiral structure and the presence of the benzyloxy group, which contributes to its optical properties. The pale yellow coloration occasionally observed may result from minor oxidative processes or residual synthetic impurities [2]. High-purity samples generally maintain a colorless appearance when stored under appropriate conditions.

Melting and Boiling Points

Comprehensive melting point data for (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester remains limited in the available literature. The compound's polymorphic nature and variable physical state complicate precise melting point determination. Current safety data sheets indicate that specific melting point values are not available for this compound [7].

The predicted boiling point has been calculated using computational methods to be 342.2 ± 27.0 °C [8]. This theoretical value reflects the compound's molecular structure and intermolecular interactions, including hydrogen bonding capabilities of the hydroxyl group and the aromatic π-π interactions of the benzyl moiety. The relatively high boiling point is consistent with the compound's molecular weight and the presence of multiple functional groups capable of intermolecular associations.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester. The compound's ¹H NMR spectrum exhibits characteristic signal patterns that correspond to its distinct functional groups and stereochemical configuration.

The aromatic protons of the benzyl group typically appear as a multiplet in the region of δ 7.35-7.25 ppm, representing the five phenyl ring protons [9]. The benzyloxy methylene protons (OCH₂Ph) generate a singlet around δ 4.50-4.60 ppm, while the ester methyl group produces a characteristic singlet at approximately δ 3.70-3.90 ppm [9] [10]. The stereocenter proton at C-2 position appears as a complex multiplet, with its chemical shift and coupling patterns providing stereochemical information.

¹³C NMR spectroscopy reveals the carbonyl carbon of the ester group at approximately δ 170-175 ppm, with aromatic carbons appearing in the δ 127-138 ppm region [9] [10]. The methylene carbons of the propanoate backbone and the methoxy carbon exhibit signals in the aliphatic region, providing additional structural confirmation.

Infrared Spectroscopy Signature Patterns

Infrared (IR) spectroscopy of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester reveals characteristic absorption bands that confirm the presence of its functional groups. The compound exhibits a strong carbonyl stretch at approximately 1725 cm⁻¹, typical of ester C=O vibrations [9]. This absorption frequency is consistent with the electron-withdrawing effect of the adjacent hydroxyl group and the overall molecular environment.

The hydroxyl group generates a broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations. The benzyloxy ether linkage produces characteristic C-O-C stretching vibrations around 1100 cm⁻¹ [9]. Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching occurs at 2800-3000 cm⁻¹.

Additional diagnostic bands include aromatic C=C stretching vibrations at approximately 1600 and 1500 cm⁻¹, and C-O ester stretching around 1200-1300 cm⁻¹. The fingerprint region below 1500 cm⁻¹ provides unique spectral characteristics for compound identification and purity assessment.

Mass Spectrometric Fragmentation Pathways

Mass spectrometry of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester produces characteristic fragmentation patterns that provide structural information and molecular ion confirmation. The molecular ion peak appears at m/z 210, corresponding to the molecular weight of 210.23 g/mol [3] [11].

Common fragmentation pathways include the loss of the methoxy group (31 mass units) to produce an ion at m/z 179, and the loss of the benzyl group (91 mass units) yielding an ion at m/z 119. The McLafferty rearrangement, characteristic of ester compounds, produces a diagnostic ion at m/z 74, providing confirmation of the methyl ester functionality [12].

Additional fragmentation patterns include the formation of tropylium ion (C₇H₇⁺) at m/z 91 from the benzyl group, and various hydrocarbon fragment ions. The base peak intensity and fragmentation ratios provide information about the compound's structural stability and preferred dissociation pathways under electron ionization conditions.

Solubility Profile in Various Solvents

The solubility characteristics of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester are governed by its amphiphilic molecular structure, which contains both hydrophilic (hydroxyl and ester groups) and hydrophobic (benzyloxy group) components. This structural duality results in distinct solubility patterns across different solvent systems.

Water Solubility: The compound exhibits limited water solubility, with estimated values less than 0.1 mg/mL [2]. This poor aqueous solubility is primarily attributed to the hydrophobic benzyloxy moiety, which disrupts the compound's ability to form favorable interactions with water molecules. The hydrophobic benzyl group creates a barrier to aqueous dissolution despite the presence of polar functional groups.

Organic Solvent Solubility: (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester demonstrates good to excellent solubility in most organic solvents. The compound is particularly soluble in ethanol and dichloromethane due to favorable interactions between the solvent molecules and both the polar and nonpolar regions of the compound [2]. Chloroform serves as an excellent solvent for purification and synthetic applications [13].

Polar Aprotic Solvents: The compound exhibits moderate solubility in polar aprotic solvents, making it suitable for various synthetic transformations. The presence of the ester and hydroxyl groups enables favorable dipole-dipole interactions with polar aprotic media, while the benzyl group provides compatibility with less polar solvent components.

SolventSolubilityNotes
WaterLimited (< 0.1 mg/mL)Hydrophobic benzyloxy group limits water solubility
EthanolSolubleGood solubility due to polar hydroxyl and ester groups
DichloromethaneSolubleHigh solubility in polar aprotic solvents
ChloroformSolubleCommonly used for purification and reactions

XLogP3

0.8

Wikipedia

Methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate

Dates

Last modified: 08-15-2023

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